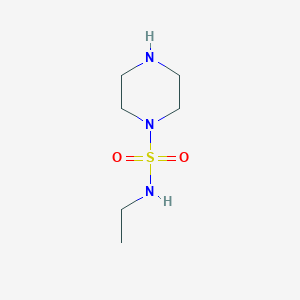

N-ethylpiperazine-1-sulfonamide

Description

Historical Context of Piperazine (B1678402) and Sulfonamide Scaffolds in Chemical Research

The journey of sulfonamides in research began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgresearchgate.net This breakthrough, which earned Gerhard Domagk a Nobel Prize, demonstrated that certain coal-tar dyes could combat bacterial infections within the body. wikipedia.orgopenaccesspub.org It was later discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This finding unleashed a wave of research into sulfa drugs, which were the first broadly effective systemic antibacterials and played a crucial role in medicine before the widespread availability of penicillin. wikipedia.org The basic sulfonamide functional group, -SO₂NH₂, became a cornerstone in medicinal chemistry, leading to the development of not only antibacterials but also drugs with other therapeutic applications, such as diuretics and anticonvulsants. wikipedia.orgajchem-b.com Sulfonamides function, in the context of bacteria, by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. wikipedia.org

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, also has a rich history in chemical and medicinal research. chemeurope.com Initially named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is a synthetic compound. wikipedia.org It was first introduced into medicine for its ability to dissolve uric acid, though its clinical success in this area was limited. chemeurope.com A significant breakthrough came in 1953 when piperazine and its salts, such as piperazine citrate (B86180) and piperazine adipate, were introduced as effective anthelmintic agents for treating roundworm and pinworm infections. wikipedia.orgdrugbank.com The widespread use of the piperazine moiety in drug development is attributed to its favorable physicochemical properties. taylorandfrancis.com Its presence in numerous successful drugs, including antipsychotics and antihistamines, highlights its importance as a versatile scaffold in medicinal chemistry. wikipedia.org

Rationale for Investigating N-ethylpiperazine-1-sulfonamide as a Chemical Entity

The investigation of this compound as a distinct chemical entity stems from the strategic combination of the sulfonamide and piperazine scaffolds. This molecular hybridization is explored for the potential to yield novel compounds with unique and enhanced biological activities. The uniqueness of this compound lies in the fusion of the ethyl-substituted piperazine ring with the sulfonamide functional group, a combination that contributes to its diverse potential applications in drug development. smolecule.com

A primary driver for research into this compound and its derivatives is their potential as scaffolds for new therapeutic agents. smolecule.com Studies have shown that derivatives of this compound exhibit promising cytotoxic effects against various human cancer cell lines, making it a subject of interest in anticancer research. smolecule.com The sulfonamide group also imparts the potential for antimicrobial activity, a well-established property of this class of compounds. smolecule.com

Furthermore, the structure of this compound allows for various chemical modifications. For example, the amine group on the piperazine ring can undergo reactions like acylation, and the molecule can participate in condensation reactions to form more complex derivatives. smolecule.comnih.gov This chemical versatility allows researchers to synthesize and evaluate a library of related compounds, exploring how different structural modifications influence biological activity. The investigation of such derivatives is a key aspect of modern medicinal chemistry, aiming to develop molecules with optimized properties.

Chemical and Physical Properties

Below are tables detailing some of the known properties of this compound and its hydrochloride salt.

This compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅N₃O₂S |

| Molecular Weight | 193.27 g/mol biosynth.com |

| CAS Number | 1042643-73-1 myskinrecipes.com |

| Melting Point | 137 °C biosynth.com |

| SMILES | CCNS(=O)(=O)N1CCNCC1 |

This compound hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆ClN₃O₂S |

| Molecular Weight | 229.73 g/mol smolecule.com |

| IUPAC Name | This compound;hydrochloride smolecule.com |

| SMILES | CCNS(=O)(=O)N1CCNCC1.Cl smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c1-2-8-12(10,11)9-5-3-7-4-6-9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHLCOUMVREAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactions of N Ethylpiperazine 1 Sulfonamide

Established Synthetic Pathways for N-ethylpiperazine-1-sulfonamide and Precursors

The construction of this compound can be achieved through several established chemical routes. These pathways focus on the efficient formation of the sulfur-nitrogen bond, alongside methods to produce the core piperazine (B1678402) structure.

Direct sulfonation methods involve the reaction of N-ethylpiperazine with a sulfonylating agent. A traditional and widely used approach is the reaction of N-ethylpiperazine with sulfonyl chlorides, such as chlorosulfonyl isocyanate, in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran. smolecule.com A base, typically triethylamine (B128534), is added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. smolecule.com Careful control of stoichiometry is crucial in this method to prevent the undesired double sulfonylation of both nitrogen atoms in the piperazine ring. smolecule.com

More recent advancements have introduced alternative sulfonation techniques. One such method is a radical pathway mediated by iodine and tert-butyl hydroperoxide (TBHP). smolecule.com In this process, sulfonyl hydrazides react with N-ethylpiperazine in the presence of the catalytic iodine/TBHP system to form the sulfonamide. This approach avoids the need for stoichiometric bases and offers high functional group tolerance. smolecule.com

Microwave-assisted synthesis represents another modern approach, significantly reducing reaction times. smolecule.com Under microwave irradiation, N-ethylpiperazine can react directly with sulfonic acids using a dehydrating agent like phosphorus pentoxide, achieving high yields in minutes. smolecule.com Furthermore, solvent-free methods, where N-ethylpiperazine is mixed directly with a sulfonyl chloride at room temperature, have been shown to be highly efficient and sustainable, with reactions completing in as little as 10 minutes. smolecule.com

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Traditional Sulfonylation | N-ethylpiperazine, Sulfonyl chloride, Triethylamine | Anhydrous DCM or THF | Good | smolecule.com |

| Radical Sulfonylation | N-ethylpiperazine, Sulfonyl hydrazide, I₂ (10%), TBHP | Acetonitrile, 80°C, 6 hours | 82% | smolecule.com |

| Microwave-Assisted | N-ethylpiperazine, Ethanesulfonic acid, P₂O₅ | 150°C, 300 W, 20 minutes | 89% | smolecule.com |

| Solvent-Free | N-ethylpiperazine, p-Toluenesulfonyl chloride | Neat, Room Temp, 10 minutes | 94% | smolecule.com |

Amidation reactions provide an alternative route to forming related structures and can be adapted for sulfonamide synthesis. The reaction of N-ethylpiperazine with sulfanilamide (B372717) derivatives can yield the target this compound. smolecule.com This approach leverages the nucleophilicity of the secondary amine on the piperazine ring.

In a broader context of forming amide linkages, N-ethylpiperazine is readily acylated. For instance, it reacts with the acid chlorides of oleanonic or ursonic acids in the presence of triethylamine and heat to produce the corresponding N-ethylpiperazinyl-amides in excellent yields (91-94%). nih.gov While these are carboxamides rather than sulfonamides, the underlying principle of nucleophilic attack by the piperazine nitrogen on an activated acyl-type group is directly analogous to its reaction with a sulfonyl chloride in sulfonamide synthesis.

The this compound scaffold is a valuable building block for creating more complex "hybrid" molecules, often designed to possess specific biological activities. smolecule.comnih.gov One strategy involves synthesizing novel hybrid derivatives by first creating an amide linkage between N-ethylpiperazine and a complex carboxylic acid, such as oleanonic or ursonic acid. nih.gov The resulting N-ethylpiperazinyl amide can then undergo further reaction, like a Claisen-Schmidt condensation with various aldehydes, to introduce a "chalcone-like" fragment, yielding multi-functional hybrid compounds. nih.gov

In the field of drug discovery, piperazine sulfonamide cores are designed as key structural motifs. For example, novel bicyclic piperazine sulfonamides have been synthesized as potent HIV-1 protease inhibitors. nih.govosti.gov The synthesis of these complex molecules involves multiple steps, including the initial sulfonylation of a piperazine precursor, followed by a series of reactions such as olefin metathesis and couplings to build the final intricate structure. nih.gov

The availability of N-ethylpiperazine is a prerequisite for the synthesis of the final sulfonamide. Several industrial and laboratory-scale methods exist for its production. google.comontosight.aialphachemika.co A common method involves the reaction of piperazine with ethanol (B145695) under pressure and high temperature in the presence of a catalyst. google.comdissertationtopic.net

Other established routes for N-alkylation of piperazines include:

Nucleophilic Substitution : Reacting piperazine with an ethylating agent like monobromoethane. google.com

Reductive Amination : This involves the reaction of piperazine with acetaldehyde. google.commdpi.com A variation of this is the Leuckart–Wallach reaction. mdpi.com

Reduction of Carboxamides : An alternative two-step process where piperazine is first acylated and the resulting amide is then reduced. mdpi.com

Industrially, N-ethylpiperazine is often produced through a multi-step distillation process to purify it from a mixture containing piperazine, ethanol, and other related substances. sanjaychemindia.com

Reaction Conditions and Optimization in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. This is particularly true for catalytic processes.

Catalysts play a pivotal role in the synthesis of the N-ethylpiperazine precursor. For the synthesis of N-ethylpiperazine from piperazine and ethanol, a mixed-metal catalyst system is often employed. One patented process utilizes a Cu-Co-Mo/Al₂O₃ catalyst. google.com The reaction is typically run in the liquid phase at temperatures between 80-350°C and pressures of 0.1-10.0 MPa. google.com The molar ratio of piperazine to ethanol is also a key parameter to optimize. google.com

Another study focused on a low-pressure, gas-solid phase catalytic synthesis using a modified γ-Al₂O₃ catalyst. dissertationtopic.net The catalyst was prepared by impregnating activated alumina (B75360) with a copper nitrate (B79036) solution. dissertationtopic.net The study systematically optimized the reaction conditions, finding ideal parameters for temperature and reactant concentrations to maximize the conversion of piperazine and the selectivity for N-ethylpiperazine. dissertationtopic.net

| Catalyst System | Reaction | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cu-Co-Mo/Al₂O₃ | Piperazine + Ethanol → N-ethylpiperazine | Liquid Phase, 80-350°C, 0.1-10.0 MPa | Effective synthesis of N-ethylpiperazine | google.com |

| Cu/γ-Al₂O₃ | Piperazine + Ethanol → N-ethylpiperazine | Gas-Solid Phase, 280°C | PA Conversion: 74.94%, EPA Selectivity: 43.75% | dissertationtopic.net |

| Iodine/TBHP | N-ethylpiperazine + Sulfonyl hydrazide → this compound | Acetonitrile, 80°C | Radical-mediated sulfonamide formation, avoids stoichiometric base | smolecule.com |

Solvent Effects on Reaction Yields and Kinetics, Including Greener Solvents

The choice of solvent significantly impacts the synthesis of sulfonamides, influencing reaction rates and yields. Traditional methods often employ polar aprotic solvents like dimethylformamide (DMF) to enhance the reactivity of sulfonyl chlorides with piperazine derivatives. However, the pursuit of more environmentally friendly processes has led to the exploration of "greener" solvents.

Water, for instance, has been successfully used as a solvent for the synthesis of sulfonamide derivatives, offering an environmentally benign alternative. sci-hub.sersc.org In some cases, reactions can be conducted under solvent-free or "neat" conditions, which aligns with the principles of green chemistry by minimizing waste. sci-hub.se For example, the reaction of N-ethylpiperazine with p-toluenesulfonyl chloride can be completed in just 10 minutes with a 94% yield under neat conditions at room temperature. smolecule.com The use of microwave irradiation has also been shown to accelerate sulfonamide synthesis, sometimes in the absence of a solvent. smolecule.com

The development of greener synthetic methods also includes the use of bio-based solvents derived from renewable resources like agricultural crops. youtube.com These solvents are often biodegradable and have lower toxicity compared to conventional organic solvents. youtube.com The selection of a solvent is a critical parameter that can be optimized to improve the efficiency and environmental footprint of this compound synthesis.

Table 1: Comparison of Different Solvent Conditions in Sulfonamide Synthesis

| Solvent Condition | Reactants | Catalyst/Base | Reaction Time | Yield | Reference |

| Neat (Solvent-Free) | N-ethylpiperazine, p-toluenesulfonyl chloride | ZnO (1 mol%) | 10 minutes | 94% | smolecule.com |

| Water | Amino acids, Tosyl chloride | Na2CO3 | Not Specified | 88-93% | sci-hub.se |

| Dichloromethane (DCM) | N-ethylpiperazine, Chlorosulfonyl isocyanate | Triethylamine | Prolonged | Moderate | smolecule.com |

| Acetonitrile | N-ethylpiperazine, Toluenesulfonyl hydrazide | Iodine/TBHP | 6 hours | 82% | smolecule.com |

Temperature and Pressure Parameters in this compound Synthesis

Temperature and pressure are crucial parameters in the synthesis of N-ethylpiperazine and its derivatives, including this compound. The synthesis of N-ethylpiperazine itself, a precursor to the sulfonamide, can be carried out under a range of temperatures and pressures depending on the chosen synthetic route. For instance, one patented method for synthesizing N-ethylpiperazine from ethanol and piperazine utilizes a temperature range of 80-350 °C and a pressure of 0.1-10.0 MPa. google.com

In the subsequent sulfonylation step to form this compound, the reaction temperature can influence both the reaction rate and the formation of byproducts. While some methods proceed at room temperature, others may require heating to achieve a desirable yield. smolecule.com For example, a radical-mediated sulfonylation using iodine and tert-butyl hydroperoxide (TBHP) is conducted at 80°C. smolecule.com Conversely, a solvent-free approach with p-toluenesulfonyl chloride proceeds efficiently at room temperature. smolecule.com The optimization of temperature and pressure is therefore essential for developing efficient and selective synthetic protocols.

Reaction Mechanisms and Kinetics Involving this compound and its Derivatives

Proposed Mechanistic Pathways for Sulfonamide Formation

The formation of this compound typically proceeds through the reaction of N-ethylpiperazine with a sulfonyl chloride in the presence of a base. The generally accepted mechanism involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the sulfonamide product. A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. smolecule.com

Alternative mechanistic pathways have also been explored. Radical-based methods, for example, involve the generation of sulfonyl radicals from sulfonyl hydrazides under oxidative conditions. smolecule.com These radicals can then react with N-ethylpiperazine to form the C-S bond of the sulfonamide. smolecule.com Another approach involves a one-pot, two-step mechanochemical process that proceeds through a sulfonyl chloride intermediate generated in situ from a disulfide. rsc.org

Kinetic Studies of Oxidation Reactions Involving N-ethylpiperazine Derivatives

Kinetic studies on the oxidation of N-ethylpiperazine and other piperazine derivatives provide insights into their reactivity. A study on the oxidation of 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium revealed that the reaction follows first-order kinetics with respect to both the oxidant [BAT] and the substrate [piperazine]. scirp.org The reaction rate showed an inverse fractional-order dependence on the hydrogen ion concentration [H+], suggesting that the unprotonated form of the piperazine is the reactive species. scirp.org

The study also determined the activation parameters for the reaction, providing information about the energy barrier and the organization of the transition state. scirp.org The observation of a Hammett linear free-energy relationship with a negative rho (ρ) value of -0.5 indicated that electron-donating groups on the piperazine ring enhance the reaction rate by stabilizing the transition state. scirp.org Furthermore, an isokinetic relationship with a beta (β) value of 368 K suggested that enthalpy factors dominate the reaction rate. scirp.org These kinetic data are crucial for understanding the reaction mechanism and for optimizing reaction conditions.

Derivatization Reactions of the this compound Core

Acylation of the Piperazine Amine Group

The secondary amine group in the piperazine ring of this compound is available for further functionalization. One common derivatization reaction is acylation, which involves the reaction of the piperazine amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. smolecule.com This reaction leads to the formation of an amide bond, allowing for the introduction of a wide variety of substituents.

For instance, N-ethylpiperazine has been acylated with oleanonic and ursonic acid chlorides to produce the corresponding amides with high yields of 94% and 91%, respectively. nih.gov These derivatization reactions are valuable for creating new molecules with potentially enhanced biological activities. The ability to easily modify the this compound core through acylation makes it an attractive scaffold for the development of new therapeutic agents and other functional materials.

Condensation Reactions for this compound Derivatives

A significant class of reactions for creating derivatives of this compound involves condensation reactions. Specifically, the Claisen-Schmidt condensation is employed to produce chalcone-like derivatives, which are of interest for their potential biological activities. smolecule.comnih.gov This reaction typically involves the base-catalyzed reaction of a ketone with an aldehyde to form an α,β-unsaturated ketone.

In the context of this compound derivatives, the core structure can be modified to include a ketone, which then participates in a Claisen-Schmidt condensation. For instance, studies on similar structures like N-ethyl-piperazinyl amides of oleanonic and ursonic acids have demonstrated this principle. nih.gov In these syntheses, the N-ethylpiperazine amide derivatives, which contain a ketone group at the C-3 position of the triterpenoid (B12794562) backbone, react with various aldehydes. nih.gov

The reaction is generally carried out in an alcohol solvent, such as ethanol, in the presence of a strong base like potassium hydroxide (B78521) (KOH) at room temperature. nih.gov This method has proven effective for condensing the N-ethylpiperazinyl amide precursors with aldehydes like 2- or 3-pyridinecarboxaldehydes and furfural, resulting in C2-nicotinoylidene and furfurylidene derivatives in high yields, typically ranging from 91% to 97%. nih.gov The formation of these "chalcone-like" fragments introduces new structural motifs and has been explored for developing novel anticancer agents. nih.gov

Table 1: Claisen-Schmidt Condensation of N-ethyl-piperazinyl Amide Derivatives

| Ketone Precursor | Aldehyde | Base/Solvent | Product Type | Yield (%) |

| N-ethyl-piperazinyl amide of Oleanonic acid | 2-Pyridinecarboxaldehyde | 40% KOH / EtOH | C2-nicotinoylidene derivative | 91-97 |

| N-ethyl-piperazinyl amide of Oleanonic acid | 3-Pyridinecarboxaldehyde | 40% KOH / EtOH | C2-nicotinoylidene derivative | 91-97 |

| N-ethyl-piperazinyl amide of Oleanonic acid | Furfural | 40% KOH / EtOH | C2-furfurylidene derivative | 91-97 |

| N-ethyl-piperazinyl amide of Ursonic acid | 2-Pyridinecarboxaldehyde | 40% KOH / EtOH | C2-nicotinoylidene derivative | 91-97 |

| N-ethyl-piperazinyl amide of Ursonic acid | 3-Pyridinecarboxaldehyde | 40% KOH / EtOH | C2-nicotinoylidene derivative | 91-97 |

| N-ethyl-piperazinyl amide of Ursonic acid | Furfural | 40% KOH / EtOH | C2-furfurylidene derivative | 91-97 |

| This table is based on analogous reactions described for N-ethyl-piperazinyl amides of triterpenoic acids. nih.gov |

Further Sulfonation of the Sulfonamide Group

The sulfonamide group within this compound is a key functional group that can be involved in further chemical reactions. smolecule.com These modifications are often undertaken to enhance or alter the compound's biological activity and pharmacological properties. smolecule.com

While the term "further sulfonation" might imply the addition of a second sulfonyl group to the sulfonamide nitrogen, this specific reaction is not commonly detailed in the literature and would be chemically challenging. Instead, the literature points towards other modifications of the this compound scaffold. For example, the secondary amine on the piperazine ring is readily available for reactions such as acylation with acyl chlorides to form amides. smolecule.com Traditional sulfonylation reactions typically involve reacting a primary or secondary amine, like the one in N-ethylpiperazine, with a sulfonyl chloride to form the initial sulfonamide. smolecule.comnih.gov Avoiding over-sulfonylation on both nitrogens of the piperazine ring is a key consideration during the initial synthesis. smolecule.com Therefore, subsequent reactions on the sulfonamide group itself are more likely to involve modifications other than adding another sulfonyl group.

Advanced Spectroscopic and Structural Characterization of N Ethylpiperazine 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-ethylpiperazine-1-sulfonamide

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In a hypothetical ¹H-NMR spectrum of this compound, specific proton signals would be anticipated. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The piperazine (B1678402) ring protons would likely appear as complex multiplets. The protons on the carbons adjacent to the nitrogen of the sulfonamide group would be expected to be deshielded compared to those on the other nitrogen of the piperazine ring. For instance, in some N-substituted sulfonamides, the proton of the sulfonamide –SO₂NH– group appears as a singlet between 8.78 and 10.15 ppm. rsc.org In derivatives containing an N-ethylpiperazine ring, the signals for the piperazine protons often appear as broad singlets. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would provide information on the different carbon environments within the molecule. The two carbons of the ethyl group would appear as distinct signals. The carbon atoms of the piperazine ring would also produce characteristic signals. In studies of N-ethylpiperazinyl amides, the signals of the -CH₂- groups of the N-ethylpiperazine ring have been observed in the range of δC 52.23–55.40 ppm. nih.gov The carbons attached to the nitrogen atoms would be shifted downfield due to the electronegativity of nitrogen.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| Ethyl -CH₃ | Triplet | ~12-15 |

| Ethyl -CH₂- | Quartet | ~52 |

| Piperazine -CH₂- (adjacent to N-SO₂) | Multiplet | ~45-50 |

| Piperazine -CH₂- (adjacent to N-ethyl) | Multiplet | ~53-55 |

| Sulfonamide -NH₂ | Broad Singlet | - |

Note: These are predicted values based on related structures and are for illustrative purposes only.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be associated with the sulfonamide group. Asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonamides typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is expected in the region of 914–895 cm⁻¹. rsc.org Furthermore, the N-H stretching vibrations of the sulfonamide group would be observed, likely in the region of 3349–3144 cm⁻¹. rsc.org The C-H stretching and bending vibrations of the ethyl and piperazine moieties would also be present.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S=O (Sulfonamide) | Asymmetric Stretch | 1320–1310 |

| S=O (Sulfonamide) | Symmetric Stretch | 1155–1143 |

| S-N (Sulfonamide) | Stretch | 914–895 |

| N-H (Sulfonamide) | Stretch | 3349–3144 |

| C-H (Aliphatic) | Stretch | 2850–3000 |

Note: These are predicted values based on related sulfonamide compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. The molecular weight of this compound (C₆H₁₅N₃O₂S) is 193.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 193. The fragmentation pattern would likely involve the cleavage of the ethyl group, the sulfonamide group, and the piperazine ring, leading to characteristic fragment ions. For example, the mass spectrum of the related compound 1-ethylpiperazine (B41427) shows a top peak at m/z 72. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal System and Space Group Determination

Without an actual crystal structure determination for this compound, the crystal system and space group remain unknown. However, related sulfonamide and piperazine derivatives have been found to crystallize in various systems. For example, 4-phenyl-piperazine-1-sulfonamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another derivative, N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, also crystallizes in a monoclinic system with the space group P2(1)/c. uzh.ch A new inorganic-organic hybrid compound, [C₆H₁₆N₂]ZnCl₄, which contains a doubly protonated 1-ethylpiperazine cation, has also been synthesized and its crystal structure determined. researchgate.net The determination for this compound would require successful crystallization and subsequent X-ray diffraction analysis.

Analysis of Intermolecular Interactions in Crystal Packing

A representative example for understanding these interactions is the crystal structure of 4-Phenyl-piperazine-1-sulfonamide . X-ray diffraction analysis of this compound reveals a well-defined arrangement of molecules in a monoclinic crystal system. jst.go.jp The crystal packing is characterized by the formation of distinct layers, comprising both polar and non-polar regions. jst.go.jp

The polar regions are dominated by hydrogen bonding involving the sulfonamide functional group. Specifically, the amino group of the sulfonamide acts as a hydrogen bond donor, forming weak intermolecular N-H···O bonds with the sulfonyl oxygen atoms of adjacent molecules. researchgate.net This interaction is a common and critical feature in the crystal structures of sulfonamides, often leading to the formation of chains or more complex networks that stabilize the crystal lattice.

The hydrophobic regions in the crystal structure of 4-Phenyl-piperazine-1-sulfonamide are characterized by π-π stacking interactions between the phenyl rings of neighboring molecules. jst.go.jp The molecules are oriented in a face-to-face, antiparallel manner, allowing for favorable orbital overlap and contributing to the stability of the layered structure. researchgate.net The interplay between the hydrophilic, hydrogen-bonded layers and the hydrophobic, π-stacked layers results in a robust three-dimensional architecture.

The specific geometric parameters of the key intermolecular interactions observed in the crystal structure of the phenyl derivative are summarized below. These values provide a quantitative basis for understanding the strength and directionality of the forces that define the crystal packing.

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···O=S | - | - | - | - |

| Detailed geometric data for N-H···O=S hydrogen bonds in 4-Phenyl-piperazine-1-sulfonamide is not explicitly provided in the cited literature, although their presence is noted. researchgate.net |

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

|---|---|---|

| Phenyl···Phenyl | - | - |

| Specific geometric parameters for π-π stacking in 4-Phenyl-piperazine-1-sulfonamide are not detailed in the available sources, but the interaction is a key feature of its hydrophobic regions. jst.go.jp |

Computational and Theoretical Investigations of N Ethylpiperazine 1 Sulfonamide

Quantum Chemical Studies on N-ethylpiperazine-1-sulfonamide

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties at the electronic level. For molecules like this compound, these studies can predict geometric parameters, vibrational frequencies, and electronic properties, which are key to understanding its stability and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry of sulfonamide derivatives and determine their electronic properties. osti.gov

These calculations provide a detailed picture of the molecule's ground state, including bond lengths, bond angles, and dihedral angles. For aryl sulfonyl piperazine (B1678402) derivatives, DFT is used to calculate the optimized molecular structure and its quantum chemical properties. researchgate.net The results of these calculations are essential for subsequent analyses, such as predicting vibrational spectra and understanding the molecule's electronic transitions. osti.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for predicting molecular reactivity and stability. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. For related aryl sulfonyl piperazine derivatives, FMO analysis helps to explain electronic transitions and charge transfer within the molecule. researchgate.net

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. wikipedia.org It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. wikipedia.orgresearchgate.net MEP maps are color-coded, typically with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In studies of aryl sulfonyl piperazine derivatives, MEP analysis has been used to identify the positive and negative centers of the molecules. researchgate.net These analyses consistently show that the negative electrostatic potential is localized around the oxygen atoms of the sulfonamide group, making this region a likely site for interaction with electrophiles. researchgate.net The positive potential is generally found around hydrogen atoms. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules and its potential binding sites. wikipedia.org

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule based on the distribution of electrons in the calculated wavefunction. mdpi.com This analysis provides insight into the charge distribution across the molecule, helping to identify atoms that are electron-deficient or electron-rich. While it has known limitations, such as basis set dependency, it remains a useful tool for a qualitative understanding of charge delocalization. mdpi.com

For aryl sulfonyl piperazine derivatives, Mulliken charge calculations have been performed to determine the net charges on each atom. researchgate.net The results of such analyses can indicate significant charge delocalization throughout the molecule, with certain atoms, such as the nitrogen in the piperazine ring or the sulfur in the sulfonamide group, showing distinct positive or negative charges that correlate with their chemical reactivity. researchgate.net For instance, identifying the most negatively charged and most positively charged atoms can help predict sites for chemical reactions. researchgate.net

| Atom | Potential Role in this compound | Expected Mulliken Charge Indication |

| Sulfonamide Oxygens | Potential sites for electrophilic attack/hydrogen bonding | Negative charge |

| Sulfonamide Sulfur | Potential electrophilic center | Positive charge |

| Piperazine Nitrogens | Potential nucleophilic/basic centers | Negative charge |

| Ethyl Group Hydrogens | Potential sites for weak interactions | Positive charge |

Topological Analysis of Intermolecular Interactions

Beyond the properties of an individual molecule, understanding how molecules interact with each other is crucial, especially in condensed phases and biological systems. Topological analysis provides a rigorous mathematical framework for analyzing these interactions based on the electron density.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, offers a profound method for analyzing chemical bonding and intermolecular interactions. Developed by Richard Bader, this theory defines atoms and the bonds between them based on the topology of the electron density, ρ(r). Critical points in the electron density are located and analyzed to characterize the nature of atomic interactions.

AIM analysis can distinguish between shared interactions (covalent bonds) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces). For sulfonamides, AIM has been used to explore the characteristics of bonding interactions, including tautomeric forms and hydrogen bonding. researchgate.net By analyzing the electron density at the bond critical points (BCPs) between atoms, one can determine the strength and nature of the interaction. For this compound, AIM analysis could be applied to quantify the strength of intermolecular hydrogen bonds, which are likely to involve the sulfonamide oxygen and nitrogen atoms, and to characterize the covalent bonds within the molecule itself.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCI) within a molecule and between molecules. jussieu.frmdpi.com This technique is based on the relationship between the electron density (ρ) and the reduced density gradient (s). mdpi.com By plotting RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to distinguish different types of interactions. mdpi.comresearchgate.net

In these plots, large negative values of sign(λ₂)ρ indicate attractive interactions like hydrogen bonds, while large positive values signify non-bonding, repulsive interactions. researchgate.net Values near zero suggest weaker van der Waals interactions. mdpi.com The resulting 3D visualization maps these interactions onto the molecular surface, typically using a color scale: green for weak van der Waals forces, blue for strong attractive interactions like hydrogen bonds, and red for repulsive steric clashes. mdpi.com

For piperazine-containing compounds, RDG analysis has been effectively used to study intra- and intermolecular interactions. researchgate.net In the case of a related compound, 1-Phenylpiperazine-1,4-dium bis(hydrogen sulfate), RDG analysis helped to confirm the presence and nature of hydrogen bonding interactions within the molecular structure. researchgate.net A similar analysis of this compound would reveal the non-covalent interactions that govern its three-dimensional structure and its potential binding modes with biological targets. The analysis would identify regions of hydrogen bonding, primarily involving the sulfonamide group's oxygen and hydrogen atoms, as well as van der Waals interactions involving the ethyl and piperazine ring moieties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for examining the electronic structure of a molecule, providing detailed insights into charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation). researchgate.neticm.edu.pl This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the chemist's Lewis structure concept. uni-muenchen.de

The stability of a molecule can be explained by hyperconjugative interactions, which involve the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory. The stabilization energy, E(2), associated with this delocalization is calculated, where a larger E(2) value indicates a more intense interaction between the electron donor and acceptor. icm.edu.plwisc.edu

In studies of aryl sulfonyl piperazine derivatives, NBO analysis has been crucial for understanding molecular stability. researchgate.net The analysis reveals significant charge delocalization from lone pairs on nitrogen and oxygen atoms to antibonding orbitals within the ring and sulfonyl group. For this compound, key interactions would include the delocalization from the lone pair of the piperazine nitrogen to the antibonding orbitals of adjacent C-C and C-H bonds, and from the oxygen lone pairs of the sulfonamide group to the S-N antibonding orbital.

Table 1: Representative Second-Order Perturbation Theory Analysis for Aryl Sulfonyl Piperazine Derivatives This table is illustrative of typical findings for related structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N₆ | π(C₁-C₂) | 22.31 | 0.28 | 0.075 |

| LP (1) N₆ | π(C₃-C₄) | 18.54 | 0.29 | 0.069 |

| LP (1) O₃₄ | σ(N₃-S₃₃) | 1.34 | 1.13 | 0.036 |

| LP (1) O₃₅ | σ(N₃-S₃₃) | 1.28 | 1.14 | 0.036 |

Source: Data derived from findings on similar aryl sulfonyl piperazine structures. researchgate.net

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking are computational techniques used to predict how a ligand, such as an this compound derivative, interacts with a biological target, typically a protein or enzyme. researchgate.netnih.gov These methods are instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. researchgate.net

Prediction of Ligand-Protein Interactions and Binding Energies

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the fit using a scoring function, which estimates the binding affinity or energy. nih.gov The analysis of the resulting docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. researchgate.netresearchgate.net

Derivatives of N-ethylpiperazine and other sulfonamides have been the subject of numerous docking studies to explore their potential as therapeutic agents. researchgate.netnih.gov For instance, sulfonamide derivatives have been docked into the active sites of enzymes like dihydrofolate reductase and steroid sulfatase (STS). researchgate.netresearchgate.net These studies identify key amino acid residues that form crucial interactions. researchgate.net The sulfonamide moiety itself is a key pharmacophore, often forming hydrogen bonds with the protein backbone or specific residues, while the piperazine ring and its substituents can engage in hydrophobic or van der Waals interactions. nih.gov

Table 2: Predicted Interactions and Binding Scores for Sulfonamide Derivatives with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Interaction Types | Binding/Docking Score (kcal/mol) |

| Sulfonamide Analogue | FKBP12 | Tyr26, Phe36, Tyr82, Phe99 | CH···O=S interactions, Hydrogen Bonds | Not specified |

| Phenylpiperazine Derivative | Monoamine Oxidase B (MAOB) | Not specified | Not specified | -7.8 |

| N-ethylpiperazine Derivative | Bcl-XL | Not specified | Not specified | High Score |

| Benzenesulfonamide Derivative | Dihydrofolate Reductase | Ile5, Ala6, Phe31, Arg52, Ile94 | Hydrogen Bonds, Hydrophobic Interactions | Not specified |

Source: Data compiled from studies on related sulfonamide and piperazine derivatives. researchgate.netresearchgate.netnih.govnih.gov

Conformational Analysis and Stability Predictions

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a piperazine ring and a rotatable ethyl group, multiple low-energy conformations can exist. The piperazine ring typically adopts a chair conformation, which is its most stable form.

Computational methods can predict the most stable conformation by calculating the potential energy of different arrangements. This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site. Stability is also influenced by the intramolecular interactions revealed by NBO analysis, where strong hyperconjugative interactions contribute to the stability of a particular conformer. researchgate.net The stabilization energy (E(2)) values provide a quantitative measure of these stabilizing electronic effects. researchgate.neticm.edu.pl

Computational Insights into Enzyme Inhibition Mechanisms

Computational studies provide atomic-level details that help elucidate how inhibitors function. nih.gov For this compound derivatives, these studies can reveal the mechanism of enzyme inhibition. As competitive inhibitors, sulfonamides often mimic the natural substrate of an enzyme, binding to the active site and preventing the substrate from binding. smolecule.com

For example, sulfonamides are known to inhibit dihydropteroate (B1496061) synthase in bacteria, an enzyme crucial for folate synthesis. smolecule.com Molecular docking can show how the sulfonamide moiety occupies the same pocket as the p-aminobenzoic acid (PABA) substrate. Furthermore, studies on related piperazine compounds have shown potential inhibition of tumor necrosis factor-alpha (TNFα) and steroid sulfatase (STS). researchgate.netbiosynth.com Computational models can illustrate how these derivatives bind to the allosteric or active sites of these enzymes, inducing conformational changes or directly blocking the catalytic machinery, thus providing a rational basis for their inhibitory activity. nih.gov

Mechanistic Studies of Biological Interactions and Target Modulation by N Ethylpiperazine 1 Sulfonamide Derivatives

Enzyme Inhibition Mechanisms of N-ethylpiperazine-1-sulfonamide Derivatives

Research into this compound derivatives has unveiled their potential as inhibitors of a diverse array of enzymes. The following sections explore the specific mechanisms through which these compounds exert their inhibitory effects on various biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of piperazine (B1678402) sulfonamide have been identified as promising inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. researchgate.netnih.govsrce.hr DPP-4 inhibitors are a class of oral antidiabetic drugs that work by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov By protecting GLP-1 from degradation, these inhibitors enhance its ability to stimulate insulin (B600854) secretion, inhibit glucagon (B607659) release, and ultimately help control blood glucose levels in patients with type 2 diabetes. srce.hrnih.gov

In one study, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. researchgate.netnih.govsrce.hr The compounds demonstrated inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.govsrce.hr Structure-activity relationship studies indicated that the presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety enhanced the inhibitory activity compared to electron-donating groups like methyl. researchgate.netnih.govsrce.hr

Molecular docking studies have provided insight into the binding mechanism. These piperazine sulfonamide derivatives occupy the DPP-4 binding domain, forming hydrogen bonds with the backbones of key amino acid residues including R125, E205, E206, K554, W629, Y631, and Y662. researchgate.netnih.govbenthamdirect.com

| Compound Group | Concentration (µM) | % Inhibition | Key Finding |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 100 | 11.2 - 22.6 | Electron-withdrawing groups enhance activity. nih.govsrce.hr |

| Piperazine derivatives 3a-g | 100 | 19 - 30 | Compound 3d significantly decreased blood glucose in vivo. benthamdirect.com |

Beta-Secretase-1 (BACE1) Inhibition

The enzyme Beta-Secretase-1 (BACE1) is a primary therapeutic target in the treatment of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. srce.hr A series of novel piperazine sulfonamide derivatives have been designed and synthesized as potent BACE1 inhibitors. researchgate.netCurrent time information in Bangalore, IN.

Through a collaborative effort involving chemistry, X-ray crystallography, and molecular modeling, researchers have iteratively explored the non-prime and S2' sub-pockets of the BACE1 enzyme. Current time information in Bangalore, IN. This exploration led to the identification of piperazine sulfonamide analogs that potently inhibit the enzyme. Current time information in Bangalore, IN. Docking simulations have been used to understand the binding modes of these compounds within the enzyme's active site. frontiersin.org For instance, some melatonin (B1676174) derivatives were predicted to bind to catalytic amino acids like Asp32 and the flap region of BACE1. wikipedia.org

Cholinesterase (Acetylcholinesterase and Butylcholinesterase) Inhibition

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Piperazine derivatives have been investigated as potential inhibitors of both AChE and BChE. nih.gov

Studies on a series of piperazine derivatives revealed inhibitory activity against both enzymes, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. nih.gov The mechanism of inhibition for some derivatives is believed to involve the obstruction of the entrance to the active site of the cholinesterase enzymes. nih.gov

| Enzyme | IC₅₀ Range (µM) | Ki Range (µM) |

| Acetylcholinesterase (AChE) | 4.59 - 6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 |

| Data from a study on various piperazine derivatives. nih.gov |

Alpha Amylase and Urease Inhibition

Alpha-Amylase Inhibition

Piperazine sulfonamide analogs have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in the breakdown of starch and a target for managing type 2 diabetes. A study of nineteen piperazine sulfonamide analogs showed a varying degree of α-amylase inhibitory activity, with IC₅₀ values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 1.353 ± 0.232 μM). emerginginvestigators.org Molecular docking studies were performed to understand the binding interactions of these compounds with the enzyme. emerginginvestigators.org

| Compound | IC₅₀ (µM) vs α-Amylase |

| Analog 3 | 1.571 ± 0.05 |

| Analog 2 | 2.064 ± 0.04 |

| Analog 7 | 2.118 ± 0.204 |

| Analog 1 | 2.348 ± 0.444 |

| Acarbose (Standard) | 1.353 ± 0.232 |

| Selected data from a study of 19 analogs. emerginginvestigators.org |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.orgnih.govfrontiersin.org Inhibition of urease is a therapeutic strategy for treating infections like peptic ulcers and gastritis. nih.gov Novel series of compounds containing a piperazine segment have been shown to be potent urease inhibitors. frontiersin.orgnih.govnih.gov

For example, a series of sulfamide-hydroxamic acids incorporating a piperazine moiety yielded compounds with IC₅₀ values ranging from 0.29 to 20.3 µM, significantly more potent than the clinical inhibitor acetohydroxamic acid (IC₅₀ = 23.4 ± 1.6 μM). nih.gov The most active inhibitor in this series was over 80 times more potent than the standard. nih.gov Another study on pyridylpiperazine hybrid derivatives identified inhibitors with IC₅₀ values as low as 2.0 ± 0.73 µM, compared to the standard thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.orgnih.gov Kinetic studies showed these inhibitors act via a mixed mechanism. nih.gov

| Compound Series | IC₅₀ Range (µM) vs Urease | Most Potent Compound (IC₅₀ µM) | Standard Inhibitor (IC₅₀ µM) |

| Sulfamide-hydroxamic acids with piperazine | 0.29 - 20.3 | d4 (0.29) | Acetohydroxamic acid (23.4) |

| Pyridylpiperazine derivatives | 2.0 - 14.12 | 5b (2.0) | Thiourea (23.2) |

| Data compiled from separate studies. frontiersin.orgnih.govnih.gov |

Modulation of Cellular Pathways by this compound Derivatives

Derivatives of this compound have emerged as a significant area of research in medicinal chemistry, particularly for their ability to modulate various cellular pathways. These compounds, characterized by a sulfonamide group attached to an ethyl-substituted piperazine ring, serve as a versatile scaffold for the development of new therapeutic agents. smolecule.com Their biological activity often stems from their interaction with and modulation of specific signaling cascades within cells, which are critical in diseases like cancer.

Investigation of Cancer Cell Pathway Interactions

The interaction of this compound derivatives with cancer cell pathways has been a key focus of investigation, revealing their potential as targeted therapeutic agents. smolecule.com These compounds and other related sulfonamide derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. nih.gov

Research has demonstrated that the sulfonamide moiety is a versatile pharmacophore that can be adapted to inhibit a variety of enzymes and pathways overexpressed in cancer. nih.gov For instance, sulfonamide derivatives can function as:

Tyrosine Kinase Inhibitors: These disrupt essential signaling pathways that drive cancer progression. nih.gov

Carbonic Anhydrase Inhibitors: By interfering with pH regulation in cancer cells, these inhibitors can hinder tumor growth and survival. nih.gov

Matrix Metalloproteinase Inhibitors: This action can impede cancer cell invasion and metastasis. nih.gov

A study on a novel piperazine derivative identified its potent anticancer activity, showing effective inhibition of cancer cell proliferation with GI₅₀ values between 0.06 and 0.16 μM. nih.gov The mechanism was found to involve the inhibition of multiple critical cancer signaling pathways, including the PI3K-AKT pathway, Src family kinases, and the BCR-ABL signaling pathway. nih.gov

Furthermore, this compound itself has been shown to inhibit the production of tumor necrosis factor-alpha (TNFα) in human macrophages. biosynth.com It achieves this by blocking the activation of the nuclear transcription factor kappa B (NF-κB), a key regulator of inflammatory responses and cell survival pathways often dysregulated in cancer. biosynth.com The interaction of N-ethyl toluene-4-sulphonamide with NF-κB has been studied, showing a potential inhibitory effect. nih.gov

Computational studies have also been employed to design and predict the efficacy of novel sulfonamide derivatives. Molecular docking studies have identified potential candidates as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. scirp.org For example, certain designed sulfonamide derivatives showed high binding affinity to the EGFR receptor, suggesting their potential as potent anticancer agents. scirp.org

| Derivative Class | Target Pathway/Protein | Observed Effect | Reference |

| Piperazine Derivative | PI3K-AKT, Src family kinases, BCR-ABL | Inhibition of cancer cell proliferation | nih.gov |

| This compound | NF-κB | Inhibition of TNFα production | biosynth.com |

| N-ethyl toluene-4-sulphonamide | NF-κB | Potential inhibition | nih.gov |

| Designed Sulfonamides | EGFR | Predicted high binding affinity | scirp.org |

| General Sulfonamides | Tyrosine Kinases, Carbonic Anhydrase | Disruption of signaling, pH regulation | nih.gov |

Apoptotic Cell Death Regulation by this compound Derivatives

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis. nih.govnih.gov The ability to trigger this intrinsic suicide program in cancer cells is a hallmark of many effective chemotherapeutic agents. nih.gov

Studies on novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have provided detailed insights into these apoptotic mechanisms. nih.gov These compounds were found to induce morphological changes in cancer cells consistent with apoptosis, such as nuclei condensation. nih.gov At the molecular level, their pro-apoptotic activity was linked to the modulation of the Bcl-2 family of proteins. Real-time PCR analysis revealed an up-regulation of the pro-apoptotic Bak gene, coupled with a down-regulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov This shift in the ratio of pro- to anti-apoptotic proteins is a critical trigger for initiating the apoptotic cascade. nih.gov

Another study focusing on piperazine derivatives combined with 2-azetidinone scaffolds demonstrated their ability to induce apoptosis in human cervical cancer (HeLa) cells. nih.gov The lead compound from this series, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) (compound 5e), inhibited HeLa cell growth with an IC₅₀ value of 29.44 ± 1.46 µg/ml. nih.gov The induced apoptosis was characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and cell-cycle arrest. nih.gov The underlying mechanism was shown to be mediated by oxidative stress, leading to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c, which in turn activates caspase-3, a key executioner caspase in the intrinsic pathway of apoptosis. nih.gov

Furthermore, a separate novel piperazine derivative was also found to potently induce caspase-dependent apoptosis in various cancer cell lines. nih.gov

| Derivative | Cell Line(s) | Key Apoptotic Events | Mechanism | Reference |

| N-Ethyl-Piperazinyl-Amides of Oleanonic/Ursonic Acids | NCI-60 panel | Nuclei condensation, altered gene expression | Upregulation of Bak; downregulation of Bcl-XL and Bcl-2 | nih.gov |

| Piperazine-azetidinone derivative (5e) | HeLa | ROS generation, decreased mitochondrial potential, cytochrome c release, caspase-3 activation | Oxidative stress-mediated intrinsic mitochondrial pathway | nih.gov |

| Novel Piperazine Derivative | K562 and others | Caspase-dependent apoptosis | Inhibition of multiple cancer signaling pathways | nih.gov |

Receptor Binding and Activation Studies

The biological effects of this compound derivatives are often initiated by their binding to specific cellular receptors. Research in this area has focused on identifying these molecular targets and quantifying the binding affinities to understand their structure-activity relationships.

A notable area of investigation has been the interaction of piperazine-based sulfonamides with sigma (σ) receptors. nih.gov A study involving the synthesis of a series of arylalkyl/arylalkylsulfonyl piperazine derivatives identified several compounds with high affinity for the σ₁ receptor and significant selectivity over the σ₂ receptor. nih.gov The σ₁ receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a target for neuropsychiatric and neurodegenerative diseases, as well as cancer. Within this series, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was particularly potent, exhibiting a 96-fold selectivity for the σ₁ receptor with a Kᵢ value of 0.96 ± 0.05 nM. nih.gov

In the context of inflammatory and cancer pathways, this compound has been shown to bind to the TNF receptor. biosynth.com This binding is crucial as it inhibits the receptor's ability to activate the NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines like TNFα. biosynth.com

Furthermore, computational docking studies have been instrumental in predicting the receptor binding of newly designed compounds. Such in silico methods have been used to design novel sulfonamide derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. scirp.org By docking the designed compounds into the EGFR binding pocket, researchers could predict their binding affinity and identify promising candidates for synthesis and further testing. scirp.org Similarly, docking studies on oxindole (B195798) sulfonamide derivatives against Bruton's tyrosine kinase (BTK) have helped elucidate their binding affinities and select molecules for further investigation as BTK inhibitors. chemrxiv.org

| Derivative Class | Target Receptor | Key Finding | Kᵢ Value / Docking Score | Reference |

| Arylalkylsulfonyl piperazine derivatives | Sigma (σ) Receptors | High affinity and selectivity for σ₁ over σ₂ receptors | Kᵢ (σ₁) = 0.96 ± 0.05 nM (lead compound) | nih.gov |

| This compound | TNF Receptor | Binds to receptor, inhibiting NF-κB activation | Not specified | biosynth.com |

| Designed Sulfonamide Derivatives | EGFR Kinase | Predicted high binding affinity | Docking Score: -128.819 Kcal/mol (lead compound) | scirp.org |

| Oxindole Sulfonamide Derivatives | Bruton's Tyrosine Kinase (BTK) | Identified promising inhibitors based on binding energy | Not specified | chemrxiv.org |

Derivatization Strategies and Structure Activity Relationship Sar Studies of N Ethylpiperazine 1 Sulfonamide Analogues

Design Principles for N-ethylpiperazine-1-sulfonamide Derivatives

The piperazine (B1678402) ring is a common pharmacophore in drug discovery, valued for its ability to improve water solubility and its capacity to be readily modified. researchgate.netnih.gov Strategic substitutions on this ring are a key approach to modulating the biological profile of this compound analogues. The piperazine moiety contains two nitrogen atoms, offering sites for substitution that can significantly alter the molecule's properties. nih.gov

Key strategies include:

Modification of the N-ethyl group: The ethyl group at the N-4 position can be replaced with other alkyl or aryl substituents to explore the impact of size, lipophilicity, and electronic properties on target engagement.

Substitution on the ring's carbon atoms: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and impose conformational constraints, potentially leading to increased potency and selectivity.

Incorporation into polycyclic systems: The piperazine ring can be integrated into more complex bicyclic or polycyclic structures, such as 3,6-diazabicyclo[3.1.1]heptane, to create rigid analogues with defined three-dimensional shapes. mdpi.com

The sulfonamide group is a critical functional group that contributes significantly to the biological activity of many drugs. nih.gov Modifications to this moiety in this compound analogues are a central strategy for optimizing their inhibitory potential against various enzymes, such as carbonic anhydrases. nih.gov

Common design modifications include:

N-Substitution of the sulfonamide: The terminal NH of the sulfonamide can be substituted with various groups. For instance, incorporating ureido moieties has been a successful strategy in developing potent carbonic anhydrase inhibitors. nih.gov

Aryl group substitution: The sulfonyl group is often attached to an aromatic ring. Altering the substituents on this ring allows for fine-tuning of the electronic and steric properties of the entire sulfonamide portion of the molecule. This can involve adding electron-withdrawing or electron-donating groups to modulate the acidity of the sulfonamide proton and its hydrogen bonding capabilities.

Replacement of the classic sulfonamide: In some cases, bioisosteric replacement of the sulfonamide group is explored to discover novel scaffolds with potentially different side-effect profiles or improved properties, although sulfonamides remain a mainstay in the design of many inhibitors. rsc.org

These modifications aim to enhance the binding affinity of the sulfonamide group to its target, often a zinc-containing active site in enzymes like carbonic anhydrase. nih.gov

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activities. nih.govnih.gov The this compound scaffold is an attractive component for creating such hybrids due to its favorable physicochemical properties and established biological relevance. smolecule.comnih.gov

Design principles for hybrid molecules often involve:

Combining with natural products: The this compound core can be linked to natural product scaffolds, such as oleanonic and ursonic acids, to generate novel derivatives with potent cytotoxic activity against cancer cells. nih.gov

Fusion with other heterocyclic systems: The scaffold can be conjugated with other biologically active heterocycles like imidazo[1,2-b]pyridazine (B131497) to create molecules with a broader spectrum of activity. researchgate.net

Linkage to other pharmacophores: Fragments known for specific biological activities, such as chalcones, can be incorporated. Chalcones, which are α,β-unsaturated ketones, are known to possess a wide range of biological effects, and their combination with the this compound moiety can lead to compounds with enhanced anticancer properties. nih.gov

This approach aims to develop molecules capable of modulating multiple targets, which is a growing trend in the search for more effective therapies for complex diseases. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

SAR analysis is crucial for understanding how chemical structure translates into biological function. For this compound analogues, these studies provide insights into the specific molecular features required for potent and selective biological activity.

The electronic and steric properties of substituents play a pivotal role in determining the biological activity of drug molecules. These properties influence how a molecule binds to its target, its membrane permeability, and its metabolic stability.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to aromatic rings within the this compound analogues can significantly alter their interaction with biological targets. mdpi.com

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) are common EWGs used in drug design. They can alter the electron density of an aromatic ring, influencing pKa and hydrogen bonding potential. For example, in a series of PAK4 kinase inhibitors, the introduction of EWGs was studied, and it was found that such substitutions can affect electrostatic and charge transfer energies in the protein's hinge region. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) are EDGs. They can increase electron density and enhance hydrophobic interactions. However, in some cases, the introduction of an EDG can lead to a loss of activity, highlighting the sensitive nature of these electronic effects. mdpi.com

Steric Effects: The size and shape of substituents (steric properties) are critical for ensuring a proper fit within a biological target's binding site.

Bulky groups can provide additional hydrophobic interactions, potentially increasing potency. However, if a group is too large, it can cause steric hindrance, preventing the molecule from binding effectively.

The SAR of some combretastatin-A4 piperazine conjugates showed that a 4-chloro substitution on a benzene (B151609) ring of the sulfonamide was effective, while bulkier groups like tert-butyl significantly reduced activity. nih.gov

The following table summarizes the observed impact of different substituents on the biological activity of various piperazine-sulfonamide-related scaffolds.

| Scaffold/Series | Substituent | Position | Property | Impact on Biological Activity | Citation |

| Imidazo[4,5-b]pyridine | Halogens (F, Cl, Br) | - | EWG | Activity varied with halogen size and electronegativity | mdpi.com |

| Imidazo[4,5-b]pyridine | CH₃, OCH₃ | - | EDG | Resulted in inactive compounds | mdpi.com |

| Combretastatin-piperazine | 4-Chloro | Benzene Ring | EWG | Effective anticancer activity | nih.gov |

| Combretastatin-piperazine | H, Me, OMe, t-Bu | Benzene Ring | EDG/Steric Bulk | Significantly reduced activity compared to chloro | nih.gov |

| Ketamine Esters | Cl, Me, OMe, CF₃ | Benzene Ring | EWG/EDG | Activity dependent on both property and position | mdpi.com |

This table is interactive and can be sorted by column.

In the context of this compound analogues that incorporate aromatic rings, the placement of substituents is a critical consideration in SAR studies.

Research on ketamine ester analogues demonstrated that 2- and 3-substituted compounds were generally more active as anaesthetics than the corresponding 4-substituted compounds. mdpi.com This suggests that the spatial arrangement of the substituent relative to the rest of the molecule is crucial for optimal interaction with the target receptor.

In the development of foldamers, it was found that the position of a fluorophore on a quinoline (B57606) scaffold significantly influenced chiroptical properties, with the 2-position being optimal over the 6-position. nih.gov This highlights how positional changes can affect not just binding but also higher-order molecular properties.

For certain anticancer derivatives, SAR results indicated that while the number and type of substituents on a benzene ring were important, their specific position was less critical for activity. nih.gov This contrasts with other findings and underscores that the influence of positional isomerism is highly dependent on the specific scaffold and its biological target.

The following table provides examples of how positional isomerism affects activity in related compound series.

| Compound Series | Substituent Position | Observation | Citation |

| Aromatic Ring-Substituted Ketamine Esters | 2- and 3-positions | Generally more active than 4-substituted isomers | mdpi.com |

| 4-Amino-2H-benzo[h]chromen-2-one Analogues | Ortho-substituted phenyl | Showed relatively good inhibitory activity | nih.gov |

| Functional Aromatic Oligoamide Foldamers | 2-position (quinoline) | Stronger chiroptical features observed compared to 6-position | nih.gov |

| Chalcone-piperazine Derivatives | Benzene Ring | Activity related to number and type of substituents, but not their position | nih.gov |

This table is interactive and can be sorted by column.

Rational Design Based on Computational SAR

The rational design of this compound analogues has been significantly advanced through the use of computational Structure-Activity Relationship (SAR) studies. These in silico methods provide deep insights into the molecular interactions between the ligands and their biological targets, guiding the strategic modification of the lead compound to enhance potency and selectivity. Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, have been instrumental in elucidating the key structural features required for desired biological activity.

Molecular docking studies, for instance, have been employed to predict the binding modes of piperazine sulfonamide derivatives within the active sites of various enzymes and receptors. These studies help in understanding how modifications to the this compound scaffold can influence binding affinity. For example, in the development of inhibitors for enzymes such as carbonic anhydrases or kinases, docking simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing these interactions, medicinal chemists can make informed decisions on which functional groups to introduce or modify.

QSAR models have further refined the design process by establishing mathematical relationships between the chemical structures of a series of this compound analogues and their biological activities. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Key molecular descriptors often found to be important in the QSAR models for this class of compounds include electronic properties (such as partial charges and dipole moments), steric parameters (like molecular volume and surface area), and hydrophobic characteristics (logP).

Molecular dynamics simulations offer a dynamic perspective of the ligand-receptor complex, allowing researchers to assess the stability of the binding interactions over time. This can be particularly useful in understanding the conformational changes that may occur upon ligand binding and in identifying key residues that are critical for maintaining a stable and active conformation. The insights gained from these computational SAR studies are pivotal in the iterative process of drug design, enabling the development of more potent and target-selective this compound analogues.

Development of Multi-Target Directed Ligands from this compound

The development of multi-target directed ligands (MTDLs) has emerged as a promising strategy for addressing complex multifactorial diseases, such as neurodegenerative disorders and cancer. The this compound scaffold is a versatile platform for the design of MTDLs due to its synthetic tractability and its ability to interact with multiple biological targets. By integrating pharmacophoric elements from different known ligands into a single molecular entity based on the this compound core, researchers can create compounds that modulate several disease-related pathways simultaneously.

One notable area of application is in the design of MTDLs for Alzheimer's disease. nih.govnih.gov In this context, the piperazine moiety can be functionalized to target cholinesterases (acetylcholinesterase and butyrylcholinesterase), while the sulfonamide portion can be modified to interact with other key targets like beta-secretase 1 (BACE1) or to chelate metal ions that contribute to amyloid-beta aggregation. nih.govnih.gov The ethyl group on the piperazine nitrogen can also be replaced with other substituents to fine-tune the activity profile and pharmacokinetic properties of the resulting MTDLs.

The design and synthesis of such MTDLs often involve a hybridization strategy, where the this compound acts as a central scaffold linking different bioactive fragments. For example, a fragment known to inhibit cholinesterase can be attached to one part of the molecule, while another fragment with antioxidant or anti-inflammatory properties is incorporated elsewhere. This modular approach allows for the systematic exploration of the chemical space and the optimization of the multi-target activity profile.

Future Research Directions and Perspectives in N Ethylpiperazine 1 Sulfonamide Chemistry

Advancements in Sustainable Synthesis of N-ethylpiperazine-1-sulfonamide